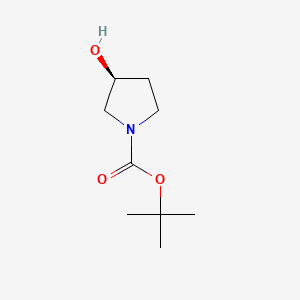

(S)-N-Boc-3-hydroxypyrrolidine

描述

Significance as a Chiral Building Block in Contemporary Organic Chemistry

The paramount importance of (S)-1-N-Boc-3-hydroxypyrrolidine lies in its identity as a chiral building block. 3wpharm.com Chirality, or "handedness," is a fundamental property in medicinal chemistry, as the physiological effects of a drug are often dependent on the specific three-dimensional arrangement of its atoms. The defined stereocenter of (S)-1-N-Boc-3-hydroxypyrrolidine allows for the construction of enantiomerically pure target molecules, which is critical for ensuring therapeutic efficacy and minimizing potential side effects. nih.gov

Its utility is demonstrated in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. chemicalbook.com For instance, it serves as a crucial intermediate in the production of various therapeutic agents. The compound can be used as a reactant to synthesize tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate, a key intermediate in the preparation of IκB-kinase (IKK2) inhibitors. sigmaaldrich.com It is also employed in the synthesis of dimethoxy-pyrrolidylquinazolines and peptidomimetic quinoline (B57606) derivatives. sigmaaldrich.com

Context within Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the core structure of a vast number of approved drugs. mdpi.comresearchgate.net These scaffolds are of immense interest due to their ability to engage in various biological interactions, such as hydrogen bonding and dipole-dipole interactions, which are essential for molecular recognition and binding to biological targets. mdpi.com Pyrrolidines, as a class of five-membered nitrogen heterocycles, are a prominent feature in many biologically active compounds. cymitquimica.comnih.gov

(S)-1-N-Boc-3-hydroxypyrrolidine provides a versatile platform for the elaboration of diverse molecular architectures. The hydroxyl group can be readily modified or replaced, and the Boc-protected nitrogen allows for subsequent deprotection and functionalization, enabling the introduction of a wide range of substituents. This flexibility makes it a valuable synthon for creating libraries of compounds for drug discovery programs. For example, it has been utilized in the synthesis of novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, which have shown potential in treating certain cancers. researchgate.net

Overview of Research Directions and Synthetic Challenges

Current research continues to explore new applications for (S)-1-N-Boc-3-hydroxypyrrolidine and to develop more efficient and sustainable synthetic routes. One area of focus is the development of novel catalysts and reaction conditions to improve the stereoselectivity and yield of reactions involving this building block. mdpi.com

Despite its widespread use, the synthesis of (S)-1-N-Boc-3-hydroxypyrrolidine and its derivatives is not without challenges. Traditional methods often involve multiple steps and may utilize expensive or hazardous reagents. google.com For example, one common route starts from D-malic acid, but this raw material is costly. google.com Another approach involves the ring-opening of 3,4-epoxy-1-butanol, which also suffers from the high cost of starting materials. google.com

Structure

3D Structure

属性

IUPAC Name |

tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCBTRDHCDOPNY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357541 | |

| Record name | tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101469-92-5 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101469-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of S 1 N Boc 3 Hydroxypyrrolidine in Advanced Chemical Synthesis

Fundamental Role as a Chiral Intermediate

(S)-1-N-Boc-3-hydroxypyrrolidine serves as a crucial chiral intermediate in the synthesis of fine chemicals and pharmaceuticals. nih.gov The term "chiral intermediate" refers to a molecule that possesses a specific three-dimensional arrangement (chirality) and is used as a stepping stone in a multi-step synthesis. The use of such enantiomerically pure building blocks is a cornerstone of modern asymmetric synthesis, allowing chemists to control the stereochemistry of the final product, which is often critical for its biological activity.

The primary application of (S)-1-N-Boc-3-hydroxypyrrolidine is in the construction of complex molecules where a single enantiomer is desired. nih.gov By incorporating this pre-existing stereocenter, synthetic routes can be designed to be shorter and more efficient, avoiding difficult and often low-yielding steps to introduce chirality or separate a mixture of stereoisomers later in the synthesis. The defined stereochemistry at the C-3 position of the pyrrolidine ring influences the spatial orientation of subsequent reactions, guiding the formation of new stereocenters in a predictable manner. This strategy is frequently employed in the development of novel inhibitors and drug candidates where precise three-dimensional structure is essential for binding to biological targets like enzymes or receptors. nih.gov

The nitrogen atom within the (S)-1-N-Boc-3-hydroxypyrrolidine scaffold is a key functional group for forming new carbon-nitrogen (C-N) bonds. After the removal of the Boc (tert-butoxycarbonyl) protecting group, the secondary amine becomes a potent nucleophile. This amine can then react with various electrophiles to form new C-N linkages. Because the reaction occurs on a chiral molecule, the environment around the nitrogen atom is asymmetric. This inherent chirality can influence the stereochemical outcome of subsequent transformations, making it a valuable tool for constructing more complex chiral amines and amides. The pyrrolidine ring itself is a common motif in many biologically active compounds. nih.govnih.gov

The hydroxyl (-OH) group at the C-3 position provides a reactive handle for further chemical modifications. This functional group can be transformed into a variety of other functionalities or used as a nucleophile to construct new ring systems. For example, it can participate in intramolecular reactions to form fused or bridged heterocyclic structures containing oxygen. The stereochemistry of the hydroxyl group is preserved during these transformations, ensuring that the resulting oxygen-containing heterocycles are also chiral. This makes (S)-1-N-Boc-3-hydroxypyrrolidine a precursor for a diverse range of chiral molecules beyond simple pyrrolidine derivatives. nih.gov

Strategic Use in the Synthesis of Pharmaceutical Active Ingredients

This chiral intermediate is a frequently used building block in the synthesis of pharmacologically active ingredients. nih.gov Its incorporation into drug molecules is a strategic choice, providing a robust and stereochemically defined scaffold. nih.gov The N-Boc protected form is particularly useful in early synthetic steps to prevent unwanted side reactions involving the nitrogen atom. nih.gov

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. nih.govnih.gov Its non-planar, three-dimensional structure allows for better exploration of the binding pockets of biological targets compared to flat aromatic rings. (S)-1-N-Boc-3-hydroxypyrrolidine provides this valuable scaffold with a pre-installed, enantiomerically pure stereocenter and orthogonal protecting groups (the Boc group on the nitrogen and the free hydroxyl group), allowing for selective chemical manipulation at different points in a synthetic sequence. nih.gov

A prominent example of the use of this chiral building block is in the synthesis of Darifenacin. nih.govgoogle.com Darifenacin is a medication used to treat overactive bladder. The core of the Darifenacin molecule contains a (S)-pyrrolidine ring system. Synthetic routes to Darifenacin often utilize (S)-3-hydroxypyrrolidine or its protected derivatives as the starting material to establish the required stereochemistry. google.comgoogleapis.com In a common synthetic approach, the nitrogen of the (S)-3-hydroxypyrrolidine derivative is reacted with another part of the target molecule to form the final drug structure, demonstrating the compound's direct role as a key building block. google.com

Building Block for Pyrrolidine-Containing Drug Scaffolds

Intermediate for Barnidipine Synthesis

(S)-1-N-Boc-3-hydroxypyrrolidine is a key precursor for the synthesis of Barnidipine, a dihydropyridine calcium channel blocker. While some synthetic routes may utilize a related chiral auxiliary, such as (S)-1-benzyl-3-hydroxypyrrolidine, the fundamental chiral pyrrolidine structure is derived from this type of intermediate google.com. The synthesis of Barnidipine involves coupling the chiral pyrrolidinol component with the dihydropyridine core of the molecule google.com. The 3-hydroxypyrrolidine moiety is a crucial substructural motif of Barnidipine, contributing to its pharmacological profile nih.gov. The use of enantiopure N-protected 3-hydroxypyrrolidines is a common strategy to introduce the required stereochemistry into the final drug molecule nih.gov.

Reactant for the Preparation of Specific Pharmacological Inhibitors

The compound serves as a critical reactant in the synthesis of various targeted pharmacological inhibitors. Its defined stereochemistry is essential for the specific binding interactions of the final products with their biological targets.

(S)-(+)-N-Boc-3-pyrrolidinol is used to synthesize tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate, which is a key intermediate in the preparation of inhibitors for IκB-kinase IKK2 (also known as IKKβ) sigmaaldrich.com. IKK2 is a key regulatory kinase in the NF-κB signaling pathway, which is central to immune responses, inflammation, and cell survival nih.govnih.gov. The targeted inhibition of IKK2 is a therapeutic strategy for inflammatory diseases and certain types of cancer nih.govnih.gov.

This chiral pyrrolidinol derivative is also employed as a reactant in the synthesis of Dimethoxy-pyrrolidylquinazoline sigmaaldrich.com. Quinazoline-based compounds are a significant class of molecules in medicinal chemistry, known for a wide range of biological activities, including acting as kinase inhibitors for cancer therapy.

The compound is a precursor for the synthesis of peptidomimetic quinoline (B57606) derivatives sigmaaldrich.com. Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved stability and bioavailability. Quinoline scaffolds are often incorporated into these designs due to their favorable pharmacological properties.

Component in the Synthesis of Ligands for Biological Receptors

Through its application in the synthesis of the inhibitors and derivatives mentioned above, (S)-1-N-Boc-3-hydroxypyrrolidine serves as a fundamental component in creating specialized ligands for various biological receptors. For instance, the IKK2 inhibitors derived from this compound are designed to bind specifically to the kinase domain of the IKK2 enzyme, thereby modulating its activity and the downstream NF-κB pathway nih.gov.

Application in Routes for Treatments of Neurological Disorders and Cancer

(S)-1-N-Boc-3-hydroxypyrrolidine is a vital compound used in the synthesis of pharmaceutical intermediates for the treatment of neurological disorders and cancer . The pyrrolidine scaffold is a common feature in many compounds developed for central nervous system (CNS) applications and is also explored for its potential in oncology mdpi.com. Its role in synthesizing targeted inhibitors, such as those for IKK2, directly links it to the development of novel cancer therapeutics nih.gov.

Summary of Applications

| Application Area | Specific Synthesis | Therapeutic Relevance | Reference |

| Pharmaceutical Intermediate | Barnidipine Synthesis | Antihypertensive (Calcium Channel Blocker) | google.comnih.gov |

| Pharmacological Inhibitors | IκB-kinase IKK2 Inhibitors | Inflammatory Diseases, Cancer | sigmaaldrich.comnih.govnih.gov |

| Dimethoxy-pyrrolidylquinazoline | Potential Kinase Inhibition | sigmaaldrich.com | |

| Peptidomimetic Quinoline Derivatives | Various Therapeutic Targets | sigmaaldrich.com | |

| Ligand Synthesis | Component for Receptor-Targeted Molecules | Drug Development | nih.gov |

| Therapeutic Routes | Intermediates for CNS and Oncology Drugs | Neurological Disorders, Cancer | mdpi.com |

Advanced Transformations and Derivatizations

The strategic functionalization of the pyrrolidine ring is a key aspect of its utility in synthetic chemistry. Advanced methodologies have been developed to introduce substituents at specific positions, enabling the creation of a wide array of novel compounds.

Regioselective Directed Lithiation for Functionalization at C5 Position

Contrary to initial assumptions of C2 functionalization, experimental evidence has demonstrated that the directed lithiation of N-Boc-3-hydroxypyrrolidine with strong bases like sec-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) occurs regioselectively at the C5 position. This outcome is attributed to the directing effect of the Boc group and the coordination of the lithium cation.

The process involves the formation of a dilithiated intermediate, where both the hydroxyl group and the C5 position are lithiated. This intermediate can then be trapped with various electrophiles to introduce a range of substituents at the C5 position, leading to the synthesis of 5-substituted (S)-1-N-Boc-3-hydroxypyrrolidine derivatives.

Reaction Scheme:

Table 1: Examples of C5-Functionalization of (S)-1-N-Boc-3-hydroxypyrrolidine via Directed Lithiation

| Electrophile | Reagent | Product | Yield (%) |

| Benzaldehyde | PhCHO | 5-(hydroxy(phenyl)methyl)-(S)-1-N-Boc-3-hydroxypyrrolidine | 75 |

| Acetone | (CH₃)₂CO | 5-(1-hydroxy-1-methylethyl)-(S)-1-N-Boc-3-hydroxypyrrolidine | 68 |

| Iodine | I₂ | 5-iodo-(S)-1-N-Boc-3-hydroxypyrrolidine | 65 |

| Trimethylsilyl chloride | (CH₃)₃SiCl | 5-(trimethylsilyl)-(S)-1-N-Boc-3-hydroxypyrrolidine | 80 |

This table presents a selection of reported functionalizations at the C5 position.

Synthesis of Substituted Pyrrolidinol Derivatives

The hydroxyl group of (S)-1-N-Boc-3-hydroxypyrrolidine provides a reactive handle for a variety of transformations, leading to the synthesis of a diverse range of substituted pyrrolidinol derivatives. These derivatizations are crucial for modifying the compound's physical, chemical, and biological properties.

O-Alkylation: The hydroxyl group can be readily alkylated to form ether derivatives. This transformation is typically achieved under basic conditions using an alkyl halide. These ether derivatives are important intermediates in the synthesis of various biologically active molecules.

Mitsunobu Reaction: The Mitsunobu reaction offers a powerful method for the stereoinvertive substitution of the hydroxyl group. organic-chemistry.orgacsgcipr.org This reaction allows for the introduction of a wide range of nucleophiles, including carboxylic acids (to form esters), phenols (to form aryl ethers), and nitrogen nucleophiles like phthalimide or azides. The reaction proceeds with a clean inversion of stereochemistry at the C3 position, providing access to the corresponding (R)-configured pyrrolidine derivatives.

Table 2: Synthesis of Substituted Pyrrolidinol Derivatives

| Reaction Type | Reagents | Product | Yield (%) |

| O-Alkylation | NaH, CH₃I | (S)-1-N-Boc-3-methoxypyrrolidine | 92 |

| O-Alkylation | K₂CO₃, BnBr | (S)-1-N-Boc-3-(benzyloxy)pyrrolidine | 85 |

| Mitsunobu (Esterification) | PhCOOH, PPh₃, DIAD | (R)-tert-butyl 3-(benzoyloxy)pyrrolidine-1-carboxylate | 88 |

| Mitsunobu (Azidation) | HN₃, PPh₃, DEAD | (R)-tert-butyl 3-azidopyrrolidine-1-carboxylate | 75 |

DIAD = Diisopropyl azodicarboxylate, DEAD = Diethyl azodicarboxylate. This table showcases representative examples of derivatizations of the hydroxyl group.

These advanced transformations highlight the versatility of (S)-1-N-Boc-3-hydroxypyrrolidine as a chiral building block, enabling the synthesis of a multitude of complex and functionally diverse molecules for various applications in chemical research and development.

Emerging Research Directions and Future Perspectives

Advancements in Enzyme Engineering and Biocatalyst Design

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds like (S)-1-N-Boc-3-hydroxypyrrolidine. nih.govnih.gov The field is rapidly advancing through the engineering of enzymes to create more efficient and robust biocatalysts. dovepress.com

Tailoring Enzyme Specificity and Performance through Directed Evolution and Rational Design

The synthesis of chiral amines and alcohols, the core components of molecules like (S)-1-N-Boc-3-hydroxypyrrolidine, is a key area for enzyme engineering. nih.gov Techniques such as directed evolution and rational design are pivotal in creating enzyme variants with improved activity, stability, and stereoselectivity. dovepress.commpg.deresearchgate.net

Directed evolution mimics natural selection in a laboratory setting to evolve enzymes with desired properties. mpg.de This process involves creating large libraries of enzyme mutants and screening them for enhanced performance. researchgate.net Rational design, on the other hand, uses knowledge of an enzyme's structure and mechanism to make specific, targeted mutations to improve its function. researchgate.net

Recent research has demonstrated the power of these approaches. For instance, directed evolution of a cytochrome P411 enzyme has yielded variants capable of synthesizing chiral pyrrolidines with high efficiency and enantioselectivity through intramolecular C(sp³)–H amination. nih.govcaltech.eduacs.org Similarly, ketoreductases (KREDs) and amine transaminases (ATAs) have been successfully engineered to asymmetrically reduce prochiral ketones or transaminate ketones, respectively, to produce chiral alcohols and amines. nih.govrsc.org

Table 1: Examples of Engineered Enzymes for Chiral Pyrrolidine-related Synthesis

| Enzyme Type | Engineering Strategy | Application | Achieved Improvement | Reference |

|---|---|---|---|---|

| Cytochrome P411 | Directed Evolution | Intramolecular C(sp³)–H amination for chiral pyrrolidine synthesis | Up to 74% yield and 99:1 enantiomeric ratio | nih.gov |

| Ketoreductase (KRED) | Directed Evolution | Asymmetric reduction of N-Boc-piperidin-3-one | >99% enantiomeric excess | researchgate.net |

| Amine Transaminase (ATA) | Protein Engineering | Stereoselective transamination of N-protected-3-pyrrolidinone | High enantioselectivity | nih.gov |

These tailored enzymes are crucial for overcoming the limitations of naturally occurring biocatalysts, expanding the range of substrates they can act upon and enhancing their performance under process conditions. rsc.org

Development of Biocatalysts with Enhanced Stability and Tolerance for Industrial Conditions

For biocatalysis to be commercially viable, enzymes must be robust enough to withstand industrial process conditions, which often involve high temperatures, organic solvents, and varying pH levels. mdpi.com A significant focus of current research is therefore on developing biocatalysts with enhanced stability.

Strategies to improve enzyme stability include immobilization, where enzymes are attached to a solid support, and protein engineering to introduce mutations that confer greater thermal and chemical resistance. dovepress.com Microbial enzymes, particularly from extremophiles, are often sought for their inherent stability under harsh conditions. mdpi.com For example, the development of a biocatalytic process to prepare (S)-N-Boc-3-hydroxypiperidine, a structurally similar compound, involved optimizing the reaction catalyzed by a recombinant ketoreductase to function at a high substrate concentration of 100 g/L. researchgate.net Such optimizations are key to making these green technologies economically feasible on a large scale.

Innovation in Integrated Synthetic Methodologies

Exploration of Continuous Flow Processes for Chiral Pyrrolidine Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.govscielo.br In a flow process, reactants are continuously pumped through a reactor, allowing for better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. scielo.br

This approach has been successfully applied to the asymmetric synthesis of various chiral compounds. nih.gov For chiral amine synthesis, continuous flow systems have been developed that can handle multiphase reactions, such as crystallization-induced diastereomeric transformation, offering a potential for theoretical yields of 100% for a single enantiomer. whiterose.ac.uk The integration of biocatalysts, such as transaminases, into continuous flow reactors is also an area of active research, aiming to overcome the limitations of batch reactions by enabling better catalyst recovery and reuse. rsc.org A practical continuous flow protocol has been developed for the rapid and scalable synthesis of functionalized chiral piperidines, demonstrating the potential of this technology for related heterocyclic compounds. acs.org

Development of Multi-Catalytic Systems for Enhanced Efficiency

Multi-catalytic systems, where multiple reaction steps are combined in a single pot, offer significant advantages in terms of reduced waste, time, and cost. researchgate.net These "cascade" or "tandem" reactions can involve a combination of chemo- and biocatalysts.

Recent examples in the synthesis of chiral heterocycles showcase this trend. A one-pot photoenzymatic synthesis route for N-Boc-3-amino/hydroxy-pyrrolidine has been reported, combining a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or reduction, achieving up to 90% conversion and >99% enantiomeric excess. nih.gov Another approach involves coupling engineered enzymes; for instance, a P411-based amination catalyst was coupled with a carbene transferase or a tryptophan synthase to generate more complex molecules in a biocatalytic cascade. caltech.eduacs.org Furthermore, the co-expression of a ketoreductase and a glucose dehydrogenase in the same cell has been used for the efficient synthesis of (S)-N-Boc-3-hydroxypiperidine, demonstrating a whole-cell multi-catalytic system that regenerates the necessary cofactor in situ. mdpi.com

Table 2: Integrated Synthetic Methodologies

| Methodology | Description | Example Application | Key Advantage | Reference |

|---|---|---|---|---|

| Continuous Flow | Reactants are continuously passed through a reactor. | Asymmetric synthesis of chiral piperidines. | Enhanced control, scalability, and safety. | nih.govacs.org |

| Photoenzymatic Cascade | Combines a photochemical reaction and a biocatalytic reaction in one pot. | Synthesis of N-Boc-3-amino/hydroxy-pyrrolidine. | Mild and operationally simple asymmetric synthesis. | nih.gov |

| Multi-Enzyme Cascade | Couples multiple enzymatic transformations. | Synthesis of noncanonical amino acids. | Rapid construction of molecular complexity. | acs.org |

Broader Impact on Medicinal Chemistry Research

(S)-1-N-Boc-3-hydroxypyrrolidine is a versatile chiral building block used in the synthesis of a wide array of bioactive molecules and therapeutic agents. chemimpex.com The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic and pharmacodynamic properties. nih.gov

This compound and its derivatives are core motifs in many pharmacologically active ingredients, including antibacterials, immunomodulators, and kinase inhibitors. nih.gov For example, it is a key intermediate in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase Delta (PI3Kδ), which are targets for treating certain cancers and autoimmune diseases. sigmaaldrich.comresearchgate.net The design and synthesis of novel pyrrolidine-based CXCR4 antagonists, which have potential in treating HIV, inflammation, and cancer metastasis, further highlight the importance of this scaffold. nih.gov The development of new sphingolipid mimetics containing a pyrrolidine moiety for inducing apoptosis also showcases its role in creating new therapeutic strategies. rsc.org

The advancements in the synthesis of (S)-1-N-Boc-3-hydroxypyrrolidine and other chiral pyrrolidines directly fuel drug discovery efforts by providing more efficient and cost-effective access to these crucial building blocks. This enables medicinal chemists to explore a wider chemical space in the design of novel therapeutics with improved efficacy and safety profiles.

Facilitating High-Throughput Synthesis of Chiral Libraries for Drug Discovery

The generation of large, diverse collections of molecules, known as chemical libraries, is a cornerstone of modern drug discovery, enabling the rapid screening of compounds for biological activity. (S)-1-N-Boc-3-hydroxypyrrolidine serves as a critical starting material for the high-throughput synthesis of chiral libraries, which are enriched with molecules possessing specific three-dimensional arrangements. The chirality of this building block is crucial, as the stereoisomers of a drug can have vastly different biological profiles.

The pyrrolidine ring is a common structural motif in many pharmacologically active compounds, including antibacterials, immunomodulators, and antiproliferative agents. nih.gov The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled, sequential chemical reactions, a necessity in the automated, parallel synthesis workflows used to build libraries. Chemists can selectively react with the hydroxyl group and then, at a later stage, remove the Boc group to functionalize the nitrogen atom. This two-handled approach is highly amenable to combinatorial chemistry, where different chemical moieties can be systematically attached to the pyrrolidine scaffold to generate thousands of distinct compounds.

Table 1: Examples of Bioactive Scaffolds Incorporating the 3-Hydroxypyrrolidine Moiety

| Drug/Compound Class | Therapeutic Area | Role of 3-Hydroxypyrrolidine |

|---|---|---|

| Darifenacin | Antimuscarinic | Core structural component |

| Barnidipine | Calcium channel blocker | Key chiral substructure nih.gov |

| Kinase Inhibitors | Oncology, Inflammation | Intermediate for synthesis nih.gov |

| Estrogen Receptor Degraders (SERDs) | Oncology (Breast Cancer) | Component of a potent and selective therapeutic agent |

Enabling Access to Novel Chemical Space for Structure-Activity Relationship Studies

The concept of "chemical space" refers to the entire collection of all possible molecules. A significant challenge in drug discovery is to explore regions of this vast space that are biologically relevant but have been historically under-examined. nih.govnih.gov Much of traditional medicinal chemistry has focused on flat, aromatic molecules. However, there is a growing recognition that molecules with greater three-dimensional complexity—often referred to as having high sp³ character—can lead to drugs with improved selectivity and better physicochemical properties. nih.gov

(S)-1-N-Boc-3-hydroxypyrrolidine is an ideal scaffold for exploring this three-dimensional chemical space. nih.gov The non-planar, saturated pyrrolidine ring provides a rigid and stereochemically defined core from which substituents can be projected into specific vectors in space. This allows for a more precise and sophisticated probing of the binding pockets of biological targets like enzymes and receptors.

This structural feature is invaluable for Structure-Activity Relationship (SAR) studies, which systematically investigate how modifications to a molecule's structure affect its biological activity. By starting with the defined chiral scaffold of (S)-1-N-Boc-3-hydroxypyrrolidine, medicinal chemists can synthesize a series of analogs where substituents are varied in a controlled manner. Analyzing the biological activity of these analogs provides a detailed map of the target's binding site, guiding the rational design of more potent and selective drug candidates. The development of efficient synthetic routes for pyrrolidine-based compounds directly enables the expansion of SAR studies, allowing for a more thorough exploration of how different functional groups on the scaffold influence its biological function. nih.gov

The use of this building block allows researchers to move beyond the "flatland" of traditional drug molecules and into novel chemical space characterized by complex 3D architectures. This exploration is critical for tackling challenging drug targets and developing next-generation therapeutics with superior efficacy and safety profiles.

Table 2: Contribution of (S)-1-N-Boc-3-hydroxypyrrolidine to SAR Studies

| Structural Feature | Advantage for Exploring Chemical Space | Impact on SAR Studies |

|---|---|---|

| Chiral Center | Introduces fixed, three-dimensional stereochemistry. | Allows for the study of enantioselective interactions with biological targets. |

| sp³-Rich Scaffold | Provides a non-planar core, increasing 3D complexity. nih.gov | Enables exploration of novel binding modes and interactions unavailable to flat molecules. |

| Hydroxyl Group | Offers a reactive site for diverse functionalization. | Facilitates systematic modification to probe specific regions of a target's binding pocket. |

| Boc-Protected Amine | Allows for orthogonal chemical modification. | Provides a second, independent point for diversification, expanding the library of analogs for comprehensive SAR. nih.gov |

常见问题

Q. How can the enantiomeric purity of (S)-1-N-Boc-3-hydroxypyrrolidine be experimentally validated?

Methodological Answer: Enantiomeric purity is critical for ensuring stereochemical integrity in chiral intermediates. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H or OD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Compare retention times against the (R)-enantiomer standard. Alternatively, NMR spectroscopy with chiral solvating agents (e.g., Eu(hfc)₃) can resolve enantiomers by inducing distinct splitting patterns in the hydroxyl or Boc-protected amine signals .

Q. What strategies are recommended for regioselective Boc protection of 3-hydroxypyrrolidine?

Methodological Answer: Regioselective Boc protection of the pyrrolidine nitrogen over the hydroxyl group can be achieved using:

- Base-controlled conditions : React 3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., NaHCO₃) in THF at 0–25°C. The hydroxyl group remains unprotected due to its lower nucleophilicity under these conditions .

- Kinetic vs. thermodynamic control : Use DMAP as a catalyst to favor Boc protection at the amine .

Q. What analytical techniques are suitable for characterizing (S)-1-N-Boc-3-hydroxypyrrolidine?

Methodological Answer:

- NMR (¹H/¹³C) : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxyl proton (δ ~2.5–3.5 ppm, broad). The stereochemistry is validated via NOESY correlations between the hydroxyl proton and adjacent pyrrolidine protons .

- FT-IR : Detect the carbonyl stretch of the Boc group (~1680–1720 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify the molecular ion peak at m/z 187.24 (C₉H₁₇NO₃) .

Advanced Research Questions

Q. How does the hydroxyl group in (S)-1-N-Boc-3-hydroxypyrrolidine influence its reactivity in transition-metal-catalyzed couplings?

Methodological Answer: The hydroxyl group can act as a directing group in palladium-catalyzed C–H activation reactions. For example, in cross-couplings with aryl halides, the hydroxyl group facilitates ortho-metallation, enabling regioselective arylation. However, competing coordination with the Boc-protected amine may require optimization of ligands (e.g., XPhos) and bases (Cs₂CO₃) to suppress side reactions .

Q. What are the challenges in synthesizing (S)-1-N-Boc-3-hydroxypyrrolidine via asymmetric catalysis, and how can they be mitigated?

Methodological Answer:

- Catalyst selection : Chiral phosphoric acids (e.g., TRIP) or Ru-based catalysts can induce asymmetry during hydroxylation or hydrogenation steps. For example, asymmetric transfer hydrogenation of a ketone precursor using [(R,R)-TsDPEN]RuCl achieves >90% ee .

- Byproduct formation : Competing over-reduction or Boc deprotection can occur. Mitigate via low-temperature reactions (0–5°C) and stoichiometric control of Boc₂O .

Q. How is (S)-1-N-Boc-3-hydroxypyrrolidine utilized as a key intermediate in the synthesis of kinase inhibitors?

Methodological Answer: The compound serves as a chiral scaffold in ibrutinib analogs (BTK inhibitors). The hydroxyl group is oxidized to a ketone (Dess–Martin periodinane) for subsequent nucleophilic addition with pyrazole or triazole derivatives. The Boc group is later deprotected (TFA/CH₂Cl₂) to reveal a secondary amine for coupling with electrophilic warheads .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: 62–65°C vs. 273.3°C (at 760 mmHg). How should researchers interpret this?

Resolution:

- 62–65°C : Represents the melting point of the solid compound under standard conditions .

- 273.3°C : Refers to the boiling point under atmospheric pressure, which is rarely observed due to thermal decomposition. Always verify purity via DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) to distinguish decomposition from phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。